6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a pyrido-benzoxazepine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzoxazepines, which undergo various chemical transformations such as alkylation, sulfonation, and cyclization. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens, alkyl groups, or hydroxyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one include other benzoxazepines and pyrido-benzoxazepines with different substituents. Examples include:
- 6,9-Dimethyl-7-methylsulfonyl-benzoxazepin-5(6H)-one
- 6,9-Dimethyl-7-methylsulfonyl-pyrido(2,3-b)benzoxazepin-5(6H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and methylsulfonyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
140413-36-1 |
---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6,9-dimethyl-7-methylsulfonylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H14N2O4S/c1-9-7-11-13(12(8-9)22(3,19)20)17(2)15(18)10-5-4-6-16-14(10)21-11/h4-8H,1-3H3 |
InChI Key |
PFMAHKVRYQKRBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)C)N(C(=O)C3=C(O2)N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.